Acetic acid;2-benzylidenecyclopentan-1-ol
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Overview
Description
Acetic acid;2-benzylidenecyclopentan-1-ol is an organic compound that combines the properties of acetic acid and a benzylidene-substituted cyclopentanol This compound is of interest due to its unique structure, which includes both a carboxylic acid group and a benzylidene group attached to a cyclopentanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-benzylidenecyclopentan-1-ol typically involves the following steps:
Formation of Benzylidene Cyclopentanol: This can be achieved through the condensation of benzaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of 2-benzylidenecyclopentan-1-ol.
Acetylation: The resulting 2-benzylidenecyclopentan-1-ol can then be acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetic acid moiety to the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;2-benzylidenecyclopentan-1-ol can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), targeting the carbonyl group or the benzylidene double bond.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, NaOEt in ethanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl ether derivatives.
Scientific Research Applications
Acetic acid;2-benzylidenecyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-benzylidenecyclopentan-1-ol involves its interaction with various molecular targets and pathways. The benzylidene group can participate in electrophilic aromatic substitution reactions, while the acetic acid moiety can engage in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylideneacetone: Similar structure but lacks the cyclopentanol ring.
Cyclopentanone: Lacks the benzylidene and acetic acid groups.
Benzyl alcohol: Lacks the cyclopentanol and acetic acid groups.
Uniqueness
Acetic acid;2-benzylidenecyclopentan-1-ol is unique due to its combination of a benzylidene group, a cyclopentanol ring, and an acetic acid moiety
Properties
CAS No. |
91418-97-2 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
acetic acid;2-benzylidenecyclopentan-1-ol |
InChI |
InChI=1S/C12H14O.C2H4O2/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,9,12-13H,4,7-8H2;1H3,(H,3,4) |
InChI Key |
IFURPEJVIOEVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(C(=CC2=CC=CC=C2)C1)O |
Origin of Product |
United States |
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